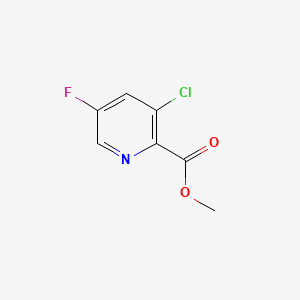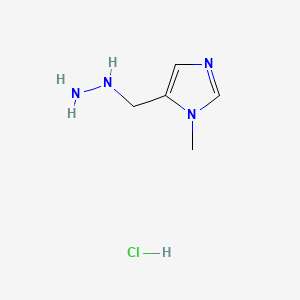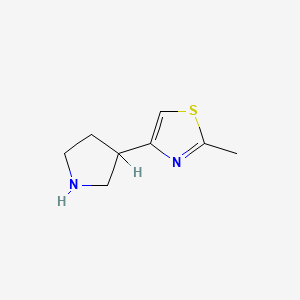
1-(Pyridin-2-yl)cyclopentanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-2-yl)cyclopentanecarbaldehyde is an organic compound with the molecular formula C11H11NO. It features a cyclopentane ring bonded to a pyridine ring and an aldehyde functional group.
Preparation Methods
The synthesis of 1-(Pyridin-2-yl)cyclopentanecarbaldehyde typically involves the reaction of cyclopentanone with pyridine-2-carboxaldehyde under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution to facilitate the condensation reaction. The reaction mixture is then subjected to reflux conditions to yield the desired product .
Chemical Reactions Analysis
1-(Pyridin-2-yl)cyclopentanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted pyridine derivatives .
Scientific Research Applications
1-(Pyridin-2-yl)cyclopentanecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial properties.
Mechanism of Action
The mechanism by which 1-(Pyridin-2-yl)cyclopentanecarbaldehyde exerts its effects is primarily through its functional groups. The aldehyde group can form Schiff bases with amines, which are important in various biochemical pathways. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .
Comparison with Similar Compounds
Similar compounds to 1-(Pyridin-2-yl)cyclopentanecarbaldehyde include:
Cyclopentanecarbaldehyde: Lacks the pyridine ring, making it less versatile in coordination chemistry.
Pyridine-2-carboxaldehyde: Lacks the cyclopentane ring, which affects its steric properties and reactivity.
Pyrrolidine derivatives: These compounds have a similar nitrogen-containing ring but differ in their ring size and functional groups, leading to different biological activities.
Properties
IUPAC Name |
1-pyridin-2-ylcyclopentane-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-9-11(6-2-3-7-11)10-5-1-4-8-12-10/h1,4-5,8-9H,2-3,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDBPIAXVQEAKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856511 |
Source


|
| Record name | 1-(Pyridin-2-yl)cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211594-98-7 |
Source


|
| Record name | 1-(Pyridin-2-yl)cyclopentane-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
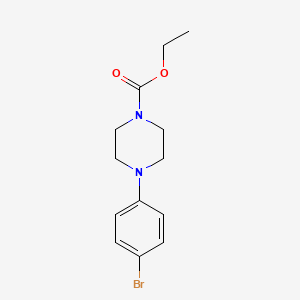
![1-Oxa-7-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B580870.png)
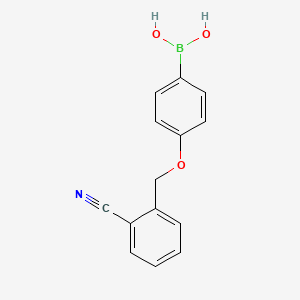
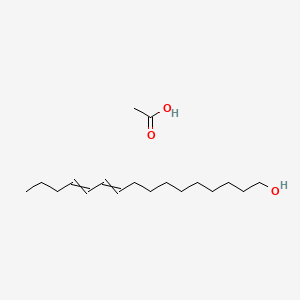

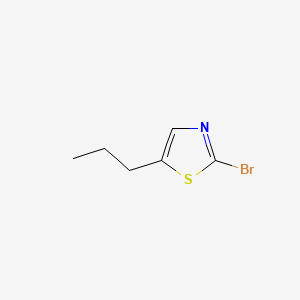

![2,5-Dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B580880.png)
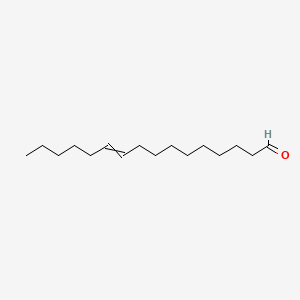
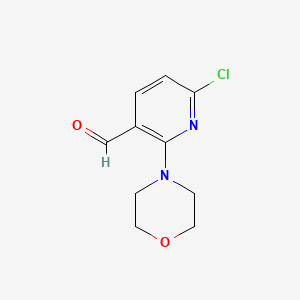
![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)
